molecular formula C10H19N3 B1684068 5-(3H-imidazol-4-yl)-N,N-dimethylpentan-1-amine CAS No. 397248-39-4

5-(3H-imidazol-4-yl)-N,N-dimethylpentan-1-amine

Cat. No.: B1684068
CAS No.: 397248-39-4
M. Wt: 181.28 g/mol
InChI Key: MVHBNHUOEFGIBK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of VUF 5207 involves several steps. One common synthetic route includes the reaction of 4-imidazolecarboxaldehyde with N,N-dimethyl-1,5-pentanediamine under specific conditions to yield the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

VUF 5207 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives, while reduction could lead to the formation of amine derivatives .

Scientific Research Applications

VUF 5207 has several applications in scientific research:

Mechanism of Action

VUF 5207 acts primarily as an agonist at the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By binding to this receptor, VUF 5207 modulates the release of histamine and other neurotransmitters, influencing various physiological processes .

Comparison with Similar Compounds

VUF 5207 can be compared with other histamine receptor ligands such as:

What sets VUF 5207 apart is its specific activity and selectivity for the H3 receptor, making it a valuable tool in pharmacological research .

Properties

CAS No.

397248-39-4

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)-N,N-dimethylpentan-1-amine

InChI

InChI=1S/C10H19N3/c1-13(2)7-5-3-4-6-10-8-11-9-12-10/h8-9H,3-7H2,1-2H3,(H,11,12)

InChI Key

MVHBNHUOEFGIBK-UHFFFAOYSA-N

SMILES

CN(C)CCCCCC1=CN=CN1

Canonical SMILES

CN(C)CCCCCC1=CN=CN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VUF 5207, VUF-5207, VUF5207

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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